2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is a chemical compound that has garnered interest in various fields of research due to its unique properties. This compound is characterized by the presence of a difluoroethyl group and a fluoroaniline moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoroalkylation processes. These methods utilize readily available raw materials such as 1,1-difluoroethyl chloride and arylboronic acids, along with efficient catalytic systems to ensure high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
3-(1,1-Difluoroethyl)aniline hydrochloride: Another compound with a difluoroethyl group, used in different research applications.
Uniqueness
2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is unique due to the presence of both a difluoroethyl group and a fluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-3-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-8(10,11)7-5(9)3-2-4-6(7)12;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASCRZKGDPKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.